molecular formula C15H15NO3 B14118913 Ethyl 3-(3-aminophenoxy)benzoate

Ethyl 3-(3-aminophenoxy)benzoate

Cat. No.: B14118913
M. Wt: 257.28 g/mol
InChI Key: VSWIYOZNJJCBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-aminophenoxy)benzoate is an organic compound with the molecular formula C15H15NO3 It is a benzoate ester derivative, characterized by the presence of an ethyl group, an aminophenoxy group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-aminophenoxy)benzoate typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The initial step involves the alkylation of 3-aminophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction forms ethyl 3-(3-aminophenoxy)acetate.

    Esterification: The intermediate product is then subjected to esterification with benzoic acid in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-aminophenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 3-(3-hydroxyphenoxy)benzoate.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Ethyl 3-(3-aminophenoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-aminophenoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate:

    Methyl 3-aminobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 3-(3-aminophenoxy)benzoate is unique due to the presence of both an aminophenoxy group and a benzoate ester moiety. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to its analogs.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 3-(3-aminophenoxy)benzoate

InChI

InChI=1S/C15H15NO3/c1-2-18-15(17)11-5-3-7-13(9-11)19-14-8-4-6-12(16)10-14/h3-10H,2,16H2,1H3

InChI Key

VSWIYOZNJJCBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.